N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide
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Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in material and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-ethyl-2H-tetrazole. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is not well-documented. tetrazole derivatives are known to act as bioisosteres of carboxylic acids, which allows them to interact with biological targets such as enzymes and receptors. The tetrazole ring can stabilize electrostatic interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2H-tetrazol-5-yl)thiophene-2-carboxamide
- N-(2-methyltetrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its methyl-substituted counterparts .
Properties
Molecular Formula |
C8H9N5OS |
---|---|
Molecular Weight |
223.26 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H9N5OS/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |
InChI Key |
ZYKKUUSFFJTRPG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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